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molecular formula C8H5F3N2 B1388862 6-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 936009-02-8

6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1388862
M. Wt: 186.13 g/mol
InChI Key: NQIVIKBUQJRSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367662B2

Procedure details

To 6-trifluoromethyl-imidazo[1,2-a]pyridine (1 eq, 6.2 mmol, 1.1 g) in acetic acid (15 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 6.2 mmol, 0.313 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered to afford the title compound as a beige solid; [M+H]+=266(268)
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.313 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[CH:5][C:6]2[N:7]([CH:9]=[CH:10][N:11]=2)[CH:8]=1.[Br:14]Br>C(O)(=O)C>[Br:14][C:9]1[N:7]2[CH:8]=[C:3]([C:2]([F:1])([F:12])[F:13])[CH:4]=[CH:5][C:6]2=[N:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC(C=1C=CC=2N(C1)C=CN2)(F)F
Name
Quantity
0.313 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=C2N1C=C(C=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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